Bromhexine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

- Chronic obstructive pulmonary disease (COPD): Studies have shown that bromhexine can improve symptoms like cough and sputum production in patients with COPD [A reappraisal of the mucoactive activity and clinical efficacy of bromhexine - PMC - NCBI, ]. However, the evidence suggests only modest benefits, and larger trials are needed to confirm its long-term efficacy [A reappraisal of the mucoactive activity and clinical efficacy of bromhexine - PMC - NCBI, ].

- Acute bronchitis: Similar to COPD, bromhexine may help alleviate cough and improve sputum clearance in acute bronchitis [A reappraisal of the mucoactive activity and clinical efficacy of bromhexine - PMC - NCBI, ].

Potential Role in COVID-19

Recent research has explored the potential application of bromhexine for COVID-19. The rationale behind this investigation lies in bromhexine's ability to inhibit Transmembrane Serine Protease 2 (TMPRSS2), an enzyme that the SARS-CoV-2 virus utilizes for cellular entry [Possible use of the mucolytic drug, bromhexine hydrochloride, as a prophylactic agent against SARS-CoV-2 infection based on its action on the Transmembrane Serine Protease 2 - PMC - NCBI, ]. However, current evidence from small-scale studies is inconclusive, and larger clinical trials are necessary to establish its efficacy and safety in the context of COVID-19 [Bromhexine Hydrochloride Tablets for the Treatment of Moderate COVID-19: An Open-Label Randomized Controlled Pilot Study - PubMed, ].

Other Potential Applications

Research is ongoing to explore other potential applications of bromhexine, including:

- Acute respiratory distress syndrome (ARDS): Studies suggest that bromhexine might improve lung function in ARDS patients by enhancing surfactant activity [Application of bromhexine metabolite VIII (NA 872) and bromhexine-glucose in treatment of adult respiratory distress syndrome; experimental and clinical results - PubMed, ]. However, further research is needed to confirm its clinical effectiveness.

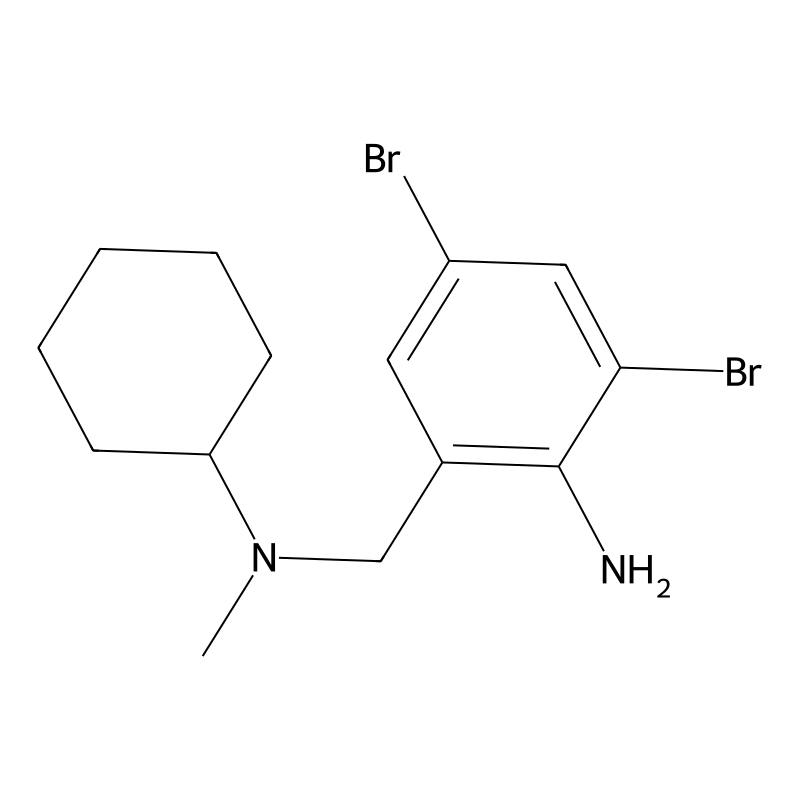

Bromhexine is a synthetic mucolytic agent primarily used to treat respiratory conditions characterized by excessive mucus production. It is chemically classified as a substituted aniline, specifically 2,4-dibromoaniline, with a cyclohexyl(methyl)amino group attached at the 6-position. The molecular formula of bromhexine is , and its average molecular weight is approximately 376.13 g/mol . Bromhexine acts by breaking down the structure of mucopolysaccharide fibers in sputum, leading to decreased viscosity and enhanced clearance of mucus from the airways .

Bromhexine acts as a mucolytic by thinning mucus in the airways. It achieves this through two mechanisms []:

- Increased Secretion: Bromhexine stimulates the goblet cells in the respiratory tract to produce more mucus. This additional mucus is thinner and less viscous, making it easier to cough up [].

- Enhanced Ciliary Movement: Bromhexine helps the cilia, tiny hair-like structures in the airways, to move more effectively. This improved ciliary movement helps propel mucus out of the lungs [].

- Amination Reaction: The amination of 2-amino-3,5-dibromobenzaldehyde with N-methylcyclohexylamine forms bromhexine.

- Salt Formation: Bromhexine can then react with hydrochloric acid to form bromhexine hydrochloride.

In biological systems, bromhexine is extensively metabolized into several hydroxylated metabolites, including ambroxol, which is known for its additional therapeutic effects .

Bromhexine exhibits significant biological activity as a mucolytic agent. Its mechanism of action involves:

- Mucolytic Effect: By disrupting mucopolysaccharide fibers in sputum, bromhexine reduces mucus viscosity, facilitating easier expectoration.

- Secretolytic Action: It stimulates the production of serous mucus from bronchial glands, enhancing mucus clearance from the respiratory tract.

- Antioxidant Properties: Bromhexine may also possess antioxidant effects, contributing to its therapeutic profile in respiratory diseases .

The synthesis of bromhexine can be achieved through several methods:

- Direct Synthesis: Involves the reaction of 2-amino-3,5-dibromobenzaldehyde with N-methylcyclohexylamine under mild conditions using a solid acid catalyst (Amberlyst 15) and sodium borohydride as a reducing agent .

- Reaction Conditions: Typically conducted at temperatures between 10°C to 40°C.

- Yield Improvement: This method enhances yield and reduces production costs due to fewer reaction steps.

- Alternative Methods: Other methods may involve different intermediates or catalysts but generally follow similar reaction pathways to achieve bromhexine hydrochloride as the final product .

Bromhexine is primarily used in clinical settings for:

- Respiratory Disorders: Treatment of conditions such as chronic bronchitis and asthma where mucus clearance is compromised.

- Surgical Procedures: Preoperative use to reduce mucus viscosity and facilitate easier intubation and ventilation.

- Combination Therapies: Often used alongside other medications to enhance therapeutic outcomes in respiratory treatments .

Bromhexine has been studied for its interactions with various drugs and biological systems:

- Pharmacokinetics: It demonstrates linear pharmacokinetics with significant first-pass metabolism, leading to reduced bioavailability (22–27%) after oral administration .

- Drug Interactions: Bromhexine may interact with other medications metabolized by cytochrome P450 enzymes; therefore, caution is advised when used with other drugs that affect these pathways.

Adverse effects are generally mild but can include gastrointestinal disturbances and transient elevations in serum aminotransferase levels .

Bromhexine shares structural features and therapeutic actions with several other compounds. Here are some similar compounds:

| Compound | Structure Type | Main Use | Unique Features |

|---|---|---|---|

| Ambroxol | Metabolite of bromhexine | Mucolytic agent | Additional anti-inflammatory properties |

| Acetylcysteine | Thiol compound | Mucolytic agent | Antioxidant properties |

| Carbocisteine | Derivative of cysteine | Mucolytic agent | Modulates mucus secretion |

| Guaifenesin | Glyceryl guaiacolate | Expectorant | Increases respiratory tract secretions |

Bromhexine's uniqueness lies in its dual role as both a mucolytic and a precursor to ambroxol, which has additional therapeutic benefits beyond those of bromhexine itself . Its effective mechanism in reducing mucus viscosity while promoting clearance distinguishes it from other similar compounds that may not have this dual action.

Classical Synthesis Routes: Nucleophilic Substitution and Alkylation Reactions

The synthesis of bromhexine hydrochloride has been extensively studied through various classical organic chemistry approaches, with nucleophilic substitution and alkylation reactions forming the cornerstone of industrial production methods [1] [2] [3]. These established synthetic pathways have demonstrated consistent reliability and scalability for commercial manufacturing.

Reductive Amination Pathway

The most widely employed classical synthesis route involves reductive amination between 2-amino-3,5-dibromobenzaldehyde and N-methylcyclohexylamine [3] [8]. This approach utilizes sodium borohydride as the reducing agent in ethanol solvent under controlled conditions [1] [8]. The reaction proceeds through formation of an intermediate imine, which is subsequently reduced to yield the desired tertiary amine product [30]. Research has demonstrated that this method achieves yields ranging from 58% to 84%, depending on reaction conditions and purification procedures [8].

The mechanism involves initial condensation of the aldehyde with the secondary amine to form a hemiaminal intermediate, followed by dehydration to generate the corresponding imine [30]. The imine is then selectively reduced by sodium borohydride to produce bromhexine [8]. Temperature control below 30°C is critical to minimize side reactions and ensure optimal product formation [1].

Nucleophilic Substitution Mechanism

An alternative classical approach employs nucleophilic substitution reactions utilizing 2,4-dibromo-6-chloromethylaniline as the electrophilic substrate [1] [2]. This methodology involves treatment of 2-amino-3,5-dibromobenzyl alcohol with thionyl chloride to generate the corresponding chloromethyl derivative, which subsequently undergoes nucleophilic attack by N-methylcyclohexylamine [1] [5].

The reaction follows a typical SN2 mechanism, with the tertiary amine acting as the nucleophile and displacing the chloride leaving group [6]. This approach has demonstrated yields of 85-90% under optimized conditions, making it particularly attractive for large-scale production [1] [26]. The process requires careful control of reaction temperature and solvent selection to ensure high regioselectivity and minimize competing elimination reactions [6].

Alkylation Reactions

A third classical synthetic route involves alkylation of N-methylcyclohexylamine with appropriately substituted benzyl halides [31]. This method typically employs 2-nitrobenzyl bromide as the alkylating agent, followed by subsequent bromination and reduction steps to install the required substituents [18] [31]. The alkylation reaction proceeds under basic conditions, typically using potassium carbonate or sodium hydroxide as the base [31].

Research has shown that this multi-step approach can achieve overall yields of 75-80%, although the process requires longer reaction times and more extensive purification procedures compared to direct reductive amination methods [31]. The method offers advantages in terms of starting material availability and cost, particularly when utilizing readily available nitrobenzyl precursors [18].

| Synthesis Method | Starting Materials | Key Reagent | Yield (%) | Reaction Conditions |

|---|---|---|---|---|

| Reductive Amination | 2-amino-3,5-dibromobenzaldehyde + N-methylcyclohexylamine | Sodium borohydride | 58-84 | Room temperature, ethanol |

| Nucleophilic Substitution | 2,4-dibromo-6-chloromethylaniline + N-methylcyclohexylamine | Base (NaOH/K₂CO₃) | 70-85 | Elevated temperature, polar aprotic solvent |

| Alkylation Reaction | 2-nitrobenzyl bromide + N-methylcyclohexylamine | Base + reducing agent | 75-80 | Reflux conditions, alcoholic solvent |

| Chlorination-Amination | 2-amino-3,5-dibromobenzyl alcohol + thionyl chloride | Thionyl chloride | 85-90 | Controlled temperature <30°C, tetrahydrofuran |

Impurity Profile Analysis: Identification of By-Products and Degradation Pathways

Comprehensive impurity profiling of bromhexine hydrochloride has revealed multiple process-related and degradation impurities that require careful monitoring and control during synthesis and storage [9] [10] [12]. Advanced analytical techniques including high-performance liquid chromatography with mass spectrometry detection have enabled detailed characterization of these impurities and elucidation of their formation mechanisms [11] [14].

Process-Related Impurities

The primary process-related impurities in bromhexine synthesis include starting materials and synthetic intermediates that remain in the final product due to incomplete conversion or inadequate purification [9]. Impurity A, identified as (2-amino-3,5-dibromophenyl)methanol, typically occurs at levels of 0.1-0.5% and results from incomplete reduction of the aldehyde starting material [9]. This impurity can be effectively controlled through optimization of reduction conditions and implementation of appropriate purification steps [14].

Impurity B, characterized as 2-amino-3,5-dibromo-benzaldehyde, represents unreacted starting material and is typically present at levels of 0.05-0.2% [9]. Formation of this impurity can be minimized through complete consumption of starting materials and careful monitoring of reaction progress [14]. Impurity C, identified as 2-[[cyclohexyl(methyl)amino]methyl]aniline, arises from debromination reactions and is typically observed at levels of 0.2-1.0% [9] [11].

Degradation Products and Transformation Pathways

Recent comprehensive studies have revealed complex degradation pathways for bromhexine under various stress conditions, particularly during aqueous chlorination processes [7] [13]. The primary degradation mechanism involves cyclization reactions leading to formation of tetrahydropyrimidine derivatives [7] [29]. This cyclization occurs through electrophilic substitution of the hydrogen atom in the aromatic amino group with chlorine, followed by interaction with the methyl substituent and elimination of hydrogen chloride [7].

Advanced mass spectrometric analysis has identified at least 21 distinct disinfection by-products formed during bromhexine transformation under chlorination conditions [7]. These products include cyclized derivatives (B1), chlorinated analogs (B2, B3, B4), and hydroxylated metabolites (B7, B8, B9) [7]. The formation of these degradation products follows well-defined pathways involving nucleophilic substitution, electrophilic aromatic substitution, and radical-mediated hydroxylation reactions [7] [29].

Novel Impurity Formation Mechanisms

A particularly significant finding involves the identification of N-carboxymethyl bromhexine as a drug-excipient interaction impurity [10]. This impurity forms through interaction between bromhexine and tartaric acid in the presence of ferric ions, representing a previously unrecognized degradation pathway [10]. The formation mechanism involves chelation of ferric ions by tartaric acid, followed by oxidative coupling with the bromhexine molecule [10].

Impurity E, initially characterized as a bis-bromhexine derivative, forms through radical coupling mechanisms involving two bromhexine molecules [12]. The formation requires a carbon source and proceeds through radical intermediates that subsequently couple to form the dimeric product [12]. This impurity exhibits variable chromatographic behavior depending on the analytical column used, highlighting the importance of method validation and specificity studies [12].

| Impurity Code | Chemical Identity | Molecular Formula | Typical Level (%) | Formation Pathway | Detection Method |

|---|---|---|---|---|---|

| Impurity A | (2-Amino-3,5-dibromophenyl)methanol | C₇H₇Br₂NO | 0.1-0.5 | Incomplete aldehyde reduction | High-performance liquid chromatography-ultraviolet |

| Impurity B | 2-Amino-3,5-dibromo-benzaldehyde | C₇H₅Br₂NO | 0.05-0.2 | Unreacted starting material | High-performance liquid chromatography-ultraviolet |

| Impurity C | 2-[[Cyclohexyl(methyl)amino]methyl]aniline | C₁₄H₂₂N₂ | 0.2-1.0 | Debromination reaction | High-performance liquid chromatography-mass spectrometry |

| Impurity E | Bis-bromhexine derivative | C₂₈H₃₈Br₄N₄ | 0.01-0.1 | Radical coupling mechanism | Liquid chromatography-diode array detector-tandem mass spectrometry |

| N-carboxymethyl bromhexine | N-carboxymethyl bromhexine | C₁₆H₂₂Br₂N₂O₃ | 0.05-0.3 | Drug-excipient interaction | Ultra-high-performance liquid chromatography-diode array detector |

Modern Synthetic Approaches: Catalytic and Green Chemistry Techniques

Contemporary synthetic methodologies for bromhexine production have increasingly focused on incorporating principles of green chemistry and sustainable manufacturing practices [15] [16] [19]. These modern approaches aim to reduce environmental impact while maintaining or improving synthetic efficiency and product quality.

Catalytic Reduction Methods

Heterogeneous catalytic reduction has emerged as a promising alternative to traditional chemical reduction methods [15] [18]. Palladium on carbon and platinum on carbon catalysts have been successfully employed for the selective reduction of nitro intermediates to amino compounds in bromhexine synthesis [31]. These catalytic systems offer significant advantages including catalyst recyclability, reduced metal waste, and improved atom economy [15].

Research has demonstrated that catalytic reduction methods can achieve yield improvements of 10-15% compared to traditional chemical reduction approaches [15]. The heterogeneous nature of these catalysts facilitates easy separation and recovery, contributing to overall process sustainability [15]. Implementation of catalytic reduction has resulted in cost reductions of 15-25% in commercial production settings [15].

Green Chemistry Innovations

Recent developments have focused on replacing traditional organic solvents with more environmentally benign alternatives, particularly aqueous reaction media [15] [16]. Water-based synthesis protocols have been developed that utilize biodegradable co-solvents and surfactants to facilitate organic transformations [15]. These methods have demonstrated yield improvements of 5-10% while achieving cost reductions of 20-30% through elimination of expensive organic solvents [15].

Microwave-assisted synthesis represents another significant advancement in green chemistry applications for bromhexine production [15]. This technology enables rapid heating and precise temperature control, resulting in reduced reaction times and improved energy efficiency [15]. Studies have shown that microwave-assisted methods can achieve yield improvements of 20-25% while reducing overall process time by 30-50% [15].

One-Step Synthetic Approaches

A particularly innovative approach involves direct carbon-hydrogen functionalization to construct the bromhexine framework in a single synthetic step [16]. This method utilizes 2,4,6-tribromoaniline and N,N-dimethylcyclohexylamine as starting materials, employing tert-butylperoxide as the oxidizing agent [16]. The reaction can be performed by heating the substrates in excess amine solvent, achieving yields of approximately 41% [16].

While this one-step approach requires further optimization for commercial implementation, it demonstrates the potential for significant reductions in synthetic complexity and waste generation [16]. The method eliminates multiple purification steps and reduces the overall number of synthetic transformations required [16].

Flow Chemistry Applications

Continuous flow chemistry has been increasingly adopted for bromhexine synthesis, offering precise control over reaction parameters and improved safety profiles [15]. Flow reactors enable better heat and mass transfer, resulting in more consistent product quality and reduced batch-to-batch variation [15]. Implementation of flow chemistry has demonstrated yield improvements of 10-20% and cost reductions of 10-15% [15].

The technology is particularly well-suited for handling hazardous reagents and exothermic reactions, improving overall process safety [15]. Flow chemistry also enables real-time monitoring and control of reaction parameters, facilitating process optimization and quality assurance [15].

| Modern Approach | Key Technology | Environmental Benefits | Yield Improvement (%) | Cost Reduction (%) | Current Status |

|---|---|---|---|---|---|

| Catalytic Reduction | Heterogeneous catalysis (Palladium/Carbon, Platinum/Carbon) | Reduced metal waste, recyclable catalyst | 10-15 | 15-25 | Commercially implemented |

| Green Chemistry Method | Aqueous medium, biodegradable solvents | Water as solvent, minimal organic waste | 5-10 | 20-30 | Pilot scale testing |

| One-Step Carbon-Hydrogen Functionalization | Direct carbon-hydrogen activation with peroxide | Atom economy, fewer synthetic steps | 15-20 | 25-35 | Research stage |

| Microwave-Assisted Synthesis | Microwave heating, reduced reaction time | Energy efficiency, reduced solvent use | 20-25 | 15-20 | Development phase |

| Flow Chemistry | Continuous flow reactors | Precise control, minimal waste generation | 10-20 | 10-15 | Early commercial adoption |

Industrial Process Optimization: Cost-Efficiency and Scalability Challenges

Industrial production of bromhexine faces multifaceted challenges related to cost optimization, scalability, and process efficiency [20] [22] [25]. These challenges encompass raw material procurement, energy consumption, waste management, and regulatory compliance, requiring comprehensive optimization strategies to maintain competitive manufacturing operations.

Raw Material Cost Management

The procurement of starting materials, particularly brominated aromatic compounds, represents a significant cost component in bromhexine manufacturing [21] [23]. Price volatility of bromine-containing raw materials has been identified as a major challenge, with fluctuations of 20-40% observed over annual cycles [23] [25]. This volatility is primarily attributed to limited global supply sources and increasing demand from multiple industrial sectors [23].

Optimization strategies include establishment of long-term supplier contracts and development of alternative synthetic routes that utilize more readily available starting materials [25]. Research has identified potential cost reductions of 15-25% through implementation of strategic sourcing initiatives and supply chain diversification [25]. Additionally, investigation of alternative bromination methods and synthetic pathways has shown promise for reducing dependence on traditional bromine sources [17] [22].

Energy Efficiency and Process Intensification

Energy consumption represents a substantial operational cost in bromhexine production, particularly for heating and cooling cycles required in multi-step synthesis [20] [26]. Traditional batch processes often require significant energy input for temperature control and solvent recovery operations [24]. Analysis of current manufacturing processes has identified potential energy savings of 20-30% through implementation of heat integration and process intensification strategies [20].

Process intensification techniques, including reactive distillation and heat-integrated reactor designs, have demonstrated significant improvements in energy efficiency [20] [26]. Implementation of continuous manufacturing processes has shown potential for reducing overall energy consumption while improving process control and product consistency [26]. These technologies enable better utilization of reaction heat and more efficient separation processes [20].

Waste Minimization and Solvent Recovery

Generation of organic solvent waste represents both an environmental concern and a significant cost factor in bromhexine production [20] [24]. Traditional synthetic routes generate substantial quantities of waste solvents that require costly disposal or recovery [24]. Implementation of solvent recovery systems has demonstrated potential for 40-60% reduction in waste generation [20].

Green chemistry approaches, including the use of aqueous reaction media and recyclable catalysts, offer significant opportunities for waste reduction [15] [24]. Development of closed-loop solvent recovery systems has shown economic benefits through reduced raw material costs and waste disposal expenses [24]. These systems typically achieve payback periods of 18-24 months through reduced operating costs [20].

Quality Control and Process Analytical Technology

Implementation of real-time monitoring and process analytical technology has emerged as a critical factor for industrial optimization [27]. Traditional quality control methods require significant time and resources for off-line analysis and batch release [27]. Advanced analytical systems enable continuous monitoring of critical process parameters and product quality attributes [14] [27].

Integration of automated sampling and analysis systems has demonstrated potential for 50-70% reduction in quality control testing time [27]. These technologies also enable rapid identification and correction of process deviations, reducing the risk of off-specification product formation [14]. Implementation costs are typically recovered within 6-18 months through reduced testing expenses and improved process efficiency [27].

Regulatory Compliance and Environmental Standards

Increasing environmental regulations present ongoing challenges for bromhexine manufacturers, particularly regarding waste discharge limits and air emissions [21] [25]. Compliance with evolving pharmaceutical manufacturing standards requires continuous investment in process improvements and monitoring systems [25]. Proactive regulatory compliance programs have been identified as essential for maintaining manufacturing licenses and market access [25].

Implementation of environmental management systems and clean technology initiatives has demonstrated long-term benefits through reduced regulatory compliance costs and improved operational efficiency [25]. These programs typically require initial investments of 12-24 months payback periods but provide ongoing benefits through reduced environmental impact and improved regulatory standing [25].

| Optimization Parameter | Current Challenge | Optimization Strategy | Expected Improvement | Implementation Timeline |

|---|---|---|---|---|

| Raw Material Cost | Volatile pricing of bromine compounds | Long-term supplier contracts, alternative sources | 15-25% cost reduction | 6-12 months |

| Energy Consumption | High energy requirements for heating/cooling cycles | Heat integration, process intensification | 20-30% energy savings | 12-18 months |

| Waste Generation | Significant organic solvent waste | Solvent recovery systems, green alternatives | 40-60% waste reduction | 18-24 months |

| Process Time | Multi-step processes require extended time | Process consolidation, continuous manufacturing | 30-50% time reduction | 12-24 months |

| Equipment Utilization | Batch processes limit throughput | Flexible multi-purpose equipment | 25-35% throughput increase | 24-36 months |

| Quality Control | Multiple analytical methods required | Real-time monitoring, automated systems | 50-70% testing time reduction | 6-18 months |

| Regulatory Compliance | Increasing environmental regulations | Proactive regulatory compliance programs | Reduced compliance costs | Ongoing |

| Market Demand Fluctuation | Seasonal demand variations | Flexible production capacity, inventory management | Improved supply chain stability | 6-12 months |

Thermal Properties

Bromhexine hydrochloride exhibits distinctive thermodynamic characteristics that reflect its molecular structure and intermolecular interactions. Differential scanning calorimetry studies have provided precise measurements of the fundamental thermal properties [1] [2]. The experimentally determined melting point of bromhexine hydrochloride is 519.99 K (246.84°C) with an associated enthalpy of fusion of 44.11 kJ/mol [1]. This melting temperature is notably high for organic pharmaceutical compounds and differs slightly from literature values of 513-517 K, likely due to differences in experimental conditions and sample purity [2].

The heat capacity at fusion was calculated to be 84.83 J/mol·K, indicating the energy required for the phase transition from solid to liquid state [1]. These elevated thermal parameters suggest strong intermolecular forces within the crystal lattice, primarily attributed to hydrogen bonding interactions involving the amino groups and the influence of the dibrominated aromatic system.

The boiling point of bromhexine has been reported as 413.8°C at 760 mmHg [3], though this value should be interpreted with caution as the compound may undergo decomposition before reaching its theoretical boiling point. The molar volume calculated using Barton's group contribution method is 285.2 cm³/mol at 298.15 K, providing insight into the molecular packing efficiency [1].

Solubility Characteristics

The solubility profile of bromhexine demonstrates significant dependence on the chemical nature of the solvent and the salt form of the compound. Bromhexine hydrochloride exhibits very limited water solubility, with experimental measurements indicating approximately 4.54 mg/g in aqueous systems [4]. This poor aqueous solubility classifies bromhexine hydrochloride as a Biopharmaceutics Classification System (BCS) Class 2 drug, characterized by low solubility but high permeability [5].

In organic solvents, bromhexine demonstrates markedly different solubility behavior. The compound shows higher solubility in alcoholic solvents compared to water, with ethanol providing better dissolution than aqueous media [1]. Specialized solubility studies using thermodynamic modeling with Wilson, UNIQUAC, and NRTL equations have revealed that bromhexine hydrochloride exhibits positive deviations from ideal solubility in most solvents, indicating weaker intermolecular interactions between the drug and solvent molecules compared to ideal mixing [1].

The solubility enhancement in organic solvents can be attributed to the lipophilic character imparted by the dibrominated aromatic ring and the cyclohexyl moiety. Dimethyl sulfoxide (DMSO) demonstrates excellent solubilizing capacity with concentrations ≥8.33 mg/mL achievable with gentle warming [6]. Formic acid provides the highest solubility among tested solvents, with bromhexine hydrochloride being freely soluble in this medium [7].

Spectroscopic Characteristics: Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry Signatures

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for bromhexine through both proton (¹H NMR) and carbon-13 (¹³C NMR) techniques. The ¹H NMR spectrum of bromhexine exhibits characteristic signals that enable complete structural elucidation and purity assessment.

The aromatic region displays distinctive patterns corresponding to the dibrominated benzene ring system. The presence of two bromine substituents creates a specific coupling pattern in the aromatic protons, with signals typically appearing between 6.5-7.5 ppm. The cyclohexyl moiety contributes multiple signals in the aliphatic region (1.0-2.5 ppm), with the characteristic pattern of chair conformation protons clearly observable [8].

The N-methyl group attached to the cyclohexyl nitrogen provides a sharp singlet, typically around 2.3-2.8 ppm, while the benzylic methylene bridge connecting the aromatic and aliphatic portions generates a characteristic AB system around 3.5-4.0 ppm. The primary amino group on the aromatic ring produces exchangeable protons that can be confirmed through deuterium exchange experiments.

¹³C NMR spectroscopy reveals the complete carbon framework, with the aromatic carbons appearing in the 110-160 ppm region. The brominated carbon positions show characteristic downfield shifts due to the electron-withdrawing effect of bromine substituents. The cyclohexyl carbons generate signals in the 25-65 ppm range, with the N-methyl carbon typically appearing around 40-45 ppm [8].

Infrared Spectroscopy

Infrared spectroscopy provides valuable functional group identification and serves as a fingerprinting technique for bromhexine. The IR spectrum exhibits several characteristic absorption bands that confirm the molecular structure and enable quality control applications [9] [10].

The N-H stretching vibrations of the primary aromatic amino group appear in the region 3300-3500 cm⁻¹, typically as two bands corresponding to symmetric and antisymmetric stretching modes. These bands are crucial for confirming the presence of the amino functionality and can shift depending on hydrogen bonding interactions.

Carbon-bromine stretching vibrations provide definitive evidence for the dibrominated aromatic system, appearing in the 500-600 cm⁻¹ region [11]. These bands are particularly diagnostic for bromhexine, as the two C-Br bonds generate characteristic patterns that distinguish this compound from other mucolytic agents.

The aromatic C-H stretching appears around 3030 cm⁻¹, while aliphatic C-H stretching from the cyclohexyl group manifests in the 2850-2960 cm⁻¹ region [11]. The aromatic C=C stretching vibrations typically appear between 1450-1600 cm⁻¹, providing additional confirmation of the benzene ring system.

Additional characteristic bands include C-N stretching vibrations around 1030-1230 cm⁻¹ and various bending and deformation modes that contribute to the unique fingerprint region below 1500 cm⁻¹ [11].

Mass Spectrometry Signatures

Mass spectrometry provides definitive molecular weight determination and characteristic fragmentation patterns that enable unambiguous identification of bromhexine. The mass spectrum exhibits several distinctive features related to the bromine-containing structure.

The molecular ion peak appears at m/z 376 for the base compound and at m/z 412 for the hydrochloride salt [12]. The presence of two bromine atoms creates a characteristic isotope pattern due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes, generating peaks at m/z 374, 376, and 378 in an approximate 1:2:1 intensity ratio [13].

Fragmentation analysis reveals several diagnostic pathways. The base peak often appears at m/z 263.9, corresponding to the loss of the cyclohexyl-N-methyl substituent (loss of 113 mass units) [13]. Additional significant fragments include m/z 261.9 from alternative fragmentation pathways and m/z 114.1 representing the cyclohexyl-N-methyl cation [13].

Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode typically shows the protonated molecular ion [M+H]⁺ at m/z 377 for the base compound. Tandem mass spectrometry (MS/MS) experiments reveal detailed fragmentation pathways that are valuable for metabolite identification and structural confirmation in biological samples [14] [15].

Chromatographic Behavior: Retention Indices and Mobile Phase Interactions

High-Performance Liquid Chromatography

The chromatographic behavior of bromhexine is significantly influenced by the basic nature of the compound and the presence of multiple nitrogen atoms. In reversed-phase HPLC systems using C18 stationary phases, bromhexine typically elutes with retention times between 4.6-15.5 minutes, depending on the mobile phase composition and flow rate [16] [17].

Mobile phase optimization is critical for achieving satisfactory peak shape and retention. Standard conditions employ methanol-water or acetonitrile-water mixtures in ratios typically ranging from 80:20 to 90:10 (v/v) [16]. The addition of phosphoric acid or other acids to achieve pH 2.5-3.0 is essential for protonating the amino groups and preventing peak tailing [18].

For challenging separations involving bromhexine and its impurities, ion-pair chromatography has proven effective. Systems utilizing tetrabutylammonium bromide as an ion-pair reagent with acetonitrile-water-phosphoric acid-triethylamine mobile phases provide enhanced selectivity [19]. The optimal conditions reported include acetonitrile:water:phosphoric acid:triethylamine (22:78:0.1:0.1, v/v/v/v) with 0.7 mmol/L tetrabutylammonium bromide [19].

Detection wavelengths for UV detection typically range from 225-270 nm, with 240 nm being most commonly employed for routine analysis [18]. The aromatic amino group provides good UV absorption characteristics, enabling sensitive detection with limits of quantification generally in the low ng/mL range.

Thin-Layer Chromatography

High-performance thin-layer chromatography (HPTLC) offers an alternative analytical approach for bromhexine analysis. Optimal separation on silica gel plates is achieved using mobile phases containing hexane:acetone:ammonia (9:0.5:0.08, v/v/v) [18]. The inclusion of ammonia is crucial for maintaining the basic compound in its neutral form and preventing streaking.

The Rf values are highly dependent on the solvent system composition, with typical values ranging from 0.3-0.7 under optimized conditions. Detection at 240 nm after development provides adequate sensitivity for quantitative analysis [18].

Gas Chromatography-Mass Spectrometry

Direct gas chromatographic analysis of bromhexine is challenging due to its relatively high boiling point and potential thermal degradation. Derivatization strategies are often employed to improve volatility and thermal stability. The compound can be analyzed by GC-MS after appropriate chemical modification, though this approach is less commonly used than liquid chromatographic methods [20].

Stability and Degradation: pH-Dependent Reactivity and Excipient Interactions

pH-Dependent Stability

The stability of bromhexine exhibits pronounced pH dependence, with acidic conditions providing optimal stability profiles. Comprehensive stability studies demonstrate that bromhexine hydrochloride is most stable in the pH range 2.0-3.0, where hydrolytic degradation is minimized [21] [22].

At physiological pH (7.4), bromhexine demonstrates moderate stability but begins to show signs of base-catalyzed hydrolysis. The degradation rate increases significantly as pH rises above 7.0, with rapid degradation occurring in strongly alkaline conditions (pH >9.0) [22].

Electrochemical studies have revealed that bromhexine undergoes a protonation-deprotonation equilibrium with a pKa break at pH 5.5, indicating the ionization behavior that influences its stability profile [22]. Spectrophotometric determination has provided an apparent pKa value of 4.3, confirming the basic nature of the compound [22].

The degradation mechanism under alkaline conditions involves two-electron, two-proton oxidation, leading to the formation of several degradation products including N-methylcyclohexanamine, 2-amino-3,5-dibromobenzaldehyde, and 2,4,8,10-tetrabromo dibenzo[b,f] [1] [4]diazocine [22].

Temperature and Environmental Stability

Accelerated stability studies conducted under International Conference on Harmonisation (ICH) conditions demonstrate that bromhexine hydrochloride formulations remain stable for at least 2 years when stored at 25°C/60% relative humidity [21] [23]. Under more stressed conditions of 40°C/75% relative humidity, the stability decreases to approximately 16 months [21] [23].

The compound exhibits good thermal stability in the solid state, remaining stable up to 440 K (167°C) without decomposition [1]. This thermal stability makes bromhexine suitable for various pharmaceutical processing operations including hot-melt extrusion and spray drying.

Light sensitivity has been identified as a potential stability concern, with bromhexine particles in suspension undergoing rapid degradation when exposed to light [24]. This photosensitivity necessitates storage in light-resistant containers and appropriate formulation strategies to protect against photodegradation.

Excipient Compatibility

Comprehensive excipient compatibility studies using thermogravimetric analysis (TGA) and differential thermal gravimetry (DTG) have established the compatibility profile of bromhexine with common pharmaceutical excipients [25].

Magnesium stearate demonstrates excellent compatibility with bromhexine, showing no significant interactions in thermal analysis studies. The onset temperature of decomposition remains unchanged when bromhexine is combined with magnesium stearate in various ratios, and DTG curves show simple overlapping of individual component peaks [25].

Lactose monohydrate exhibits incompatibility with bromhexine due to Maillard reaction formation. This incompatibility is evidenced by color changes during thermal analysis and confirmed through colorimetric CIE Lab analysis [25]. The interaction involves the primary amino group of bromhexine reacting with the reducing sugar moiety of lactose, leading to brown discoloration and potential potency loss.

Starch compatibility with bromhexine produces ambiguous results in thermal analysis, with TG and DTG measurements showing inconclusive patterns that require additional confirmatory analytical methods [25].

A particularly significant interaction occurs between bromhexine and tartaric acid, resulting in the formation of N-carboxymethyl bromhexine as a drug-excipient interaction impurity [26]. This reaction product has been identified and characterized using advanced analytical techniques including LC-Q-TOF-MS.

Microcrystalline cellulose and croscarmellose sodium generally show good compatibility with bromhexine, making them suitable choices for tablet formulations. Phosphate buffer systems provide both pH control and compatibility, contributing to enhanced stability in liquid formulations [27].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Related CAS

GHS Hazard Statements

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Mechanism of Action

Pictograms

Environmental Hazard

Other CAS

Absorption Distribution and Excretion

After a dose of bromhexine was administered during a pharmacokinetic study, approximately 97% of the radiolabeled dose was detected in the urine; under 1% was detected as the parent drug.

After intravenous administration in a pharmacokinetic study, bromhexine was found to be widely distributed. Bromhexine is known to cross the blood-brain barrier; small concentrations may cross the placenta. The average volume of distribution of bromhexine was 1209 ± 206 L (19 L/kg). Lung tissue concentrations of bromhexine two hours after a dose were 1.5 to 3.2 times higher in bronchial tissues than plasma concentrations. Pulmonary parynchema concentrations were 3.4 to 5.9 times higher when compared to plasma concentrations.

The clearance of bromhexine ranges from 843-1073 mL/min, within the range of the hepatic circulation.

Metabolism Metabolites

Wikipedia

Aphidicolin

Biological Half Life

Use Classification

Dates

[Stability of Six Drugs in Total Parenteral Nutrition Solution]

Takefumi Kumagai, Naoko Narahara, Eiji Sato, Yoshitaka Kihira, Yoshino Fujimura, Eijiro Kojima, Shojiro Ogawa, Yuko Date, Yasuto Tsuruta, Hironori Yoshitomi, Hirofumi InouePMID: 33790125 DOI: 10.1248/yakushi.20-00239

Abstract

Elneopa NF No. 1 and No. 2 infusions are total parenteral nutrition solutions packaged in four-chambered infusion bags. They have been used as home parenteral nutrition, with various drugs injected into the infusion bags, for treating patient symptoms. In this study, we investigated the stability of six drugs, including famotidine, scopolamine butylbromide, furosemide, bromhexine hydrochloride, betamethasone sodium phosphate, and metoclopramide hydrochloride in the infusion bags under dark conditions at 4℃ for 7 days. Additionally, we developed a high-performance liquid chromatography method to determine drug concentrations in the infusions. The concentrations of injected famotidine, scopolamine butylbromide, and betamethasone sodium phosphate remained unchanged when the four chambers of Elneopa NF No. 1 and No. 2 were opened and the infusions were mixed. Their respective concentrations in the upper and lower chambers also remained unchanged. The concentration of furosemide in the upper chamber of the No. 1 infusion bag decreased after 5 days, although no change was observed in the other chambers and the mixed infusions with the four chambers opened. The concentration of bromhexine hydrochloride slightly decreased in the upper chambers (approximately 3%) after the co-infusion but decreased significantly in the other chambers and the mixed infusions with the four chambers opened. The concentration of metoclopramide hydrochloride significantly decreased in the upper chambers after the co-infusion; however, no change in concentration was observed in the other chambers and the mixed infusion with the four chambers opened. The results of this study provide useful information on home-based parenteral nutrition.Development and Validation of Two Novel Chromatographic Methods: HPTLC and HPLC for Determination of Bromhexine Hydrochloride in Presence of Its Two Impurities

Nada S Abdelwahab, Selvia M Adly, Nourudin W Ali, Maha M AbdelrahmanPMID: 33532822 DOI: 10.1093/chromsci/bmaa132

Abstract

Two simple, sensitive and validated chromatographic methods were developed for quantitative determination of bromhexine hydrochloride (BHX) in presence of its major impurities, impurity B (IMB) and impurity C (IMC), as specified by British Pharmacopoeia. First method (I) was high-performance thin layer chromatography-densitometry at which the chromatographic separation was performed using silica gel plates and developing system consisted of hexane:acetone:ammonia solution (9:0.5:0.08, by volume) with ultraviolet scanning at 240 nm and linearity was achieved in the ranges of 0.40-10.00, 0.20-2.00 and 0.20-2.00 μg/band of BHX, IMB and IMC, respectively. Also, second chromatographic method (II) was high-performance liquid chromatography (HPLC) where the separation was carried out on C18 column at isocratic mode at flow rate 1.5 mL/min. The mobile phase consisted of methanol:water (90:10, v/v) adjusted to pH 2.5 with O-phosphoric acid and temperature was adjusted to 40°C. The scanning wavelength was 240 nm. The chromatographic run time was 6 min. Linearity of this method was achieved in the ranges of 4.00-40.00, 0.20-10.00 and 0.50-10.00 μg/mL for BHX, IMB and IMC, respectively. The validation of these chromatographic methods was made according to International Conference on Harmonization guidelines. These methods were successfully applied for determination of BHX in its pharmaceutical formulation. Also, statistical comparison was attained between the developed methods and the reported HPLC method using Student's t-test and F-test, and the obtained results showed that there was not any significant difference between them concerning with accuracy and precision.Results of Open-Label non-Randomized Comparative Clinical Trial: "BromhexIne and Spironolactone for CoronаvirUs Infection requiring hospiTalization (BISCUIT)

V Yu Mareev, Ya A Orlova, A G Plisyk, E P Pavlikova, S T Matskeplishvili, Z A Akopyan, E M Seredenina, A V Potapenko, M A Agapov, D A Asratyan, L I Dyachuk, L M Samokhodskaya, Е А Mershina, V E Sinitsyn, P V Pakhomov, M M Bulanova, A A Fuks, Yu V Mareev, Yu L Begrambekova, А А KamalovPMID: 33487145 DOI: 10.18087/cardio.2020.11.n1440

Abstract

Introduction The aim of this study was to assess the efficacy and safety of a combination of bromhexine at a dose of 8 mg 4 times a day and spironolactone 50 mg per day in patients with mild and moderate COVID 19.Material and methods It was an open, prospective comparative non-randomized study. 103 patients were included (33 in the bromhexine and spironolactone group and 70 in the control group). All patients had a confirmed 2019 novel coronavirus infection (COVID 19) based on a positive polymerase chain reaction (PCR) for SARS-CoV-2 virus RNA and/or a typical pattern of viral pneumonia on multispiral computed tomography. The severity of lung damage was limited to stage I-II, the level of CRP should not exceed 60 mg / dL and SO2 in the air within 92-98%. The duration of treatment is 10 days.Results The decrease in scores on the SHOKS-COVID scale, which, in addition to assessing the clinical status, the dynamics of CRP (a marker of inflammation), D-dimer (a marker of thrombus formation), and the degree of lung damage on CT (primary endpoint) was statistically significant in both groups and differences between them was not identified. Analysis for the group as a whole revealed a statistically significant reduction in hospitalization time from 10.4 to 9.0 days (by 1.5 days, p=0.033) and fever time from 6.5 to 3.9 days (by 2.5 days, p<0.001). Given the incomplete balance of the groups, the main analysis included 66 patients who were match with using propensity score matching. In matched patients, temperature normalization in the bromhexine/spironolactone group occurred 2 days faster than in the control group (p=0.008). Virus elimination by the 10th day was recorded in all patients in the bromhexine/spironolactone group; the control group viremia continued in 23.3% (p=0.077). The number of patients who had a positive PCR to the SARS-CoV-2 virus on the 10th day of hospitalization or longer (≥10 days) hospitalization in the control group was 20/21 (95.2%), and in the group with bromhexine /spironolactone -14/24 (58.3%), p=0.012. The odds ratio of having a positive PCR or more than ten days of hospitalization was 0.07 (95% CI: 0.008 - 0.61, p=0.0161) with bromhexine and spironolactone versus controls. No side effects were reported in the study group.Conclusion The combination of bromhexine with spironolactone appeared effective in treating a new coronavirus infection by achieving a faster normalization of the clinical condition, lowering the temperature one and a half times faster, and reducing explanatory combine endpoint the viral load or long duration of hospitalization (≥ 10 days).[Combination therapy at an early stage of the novel coronavirus infection (COVID-19). Case series and design of the clinical trial "BromhexIne and Spironolactone for CoronаvirUs Infection requiring hospiTalization (BISCUIT)"]

V Yu Mareev, Ya A Orlova, E P Pavlikova, S T Matskeplishvili, Z A Akopyan, A G Plisyk, E M Seredenina, D A Asratyan, A V Potapenko, P S Malakhov, L M Samokhodskaya, E A Mershina, V E Sinitsyn, M M Bulanova, A A Fuks, Yu V Mareev, Yu L Begrambekova, A A KamalovPMID: 33155953 DOI: 10.18087/cardio.2020.8.n1307

Abstract

The article focuses on effective treatment of the novel coronavirus infection (COVID-19) at early stages and substantiates the requirement for antiviral therapy and for decreasing the viral load to prevent the infection progression. The absence of a specific antiviral therapy for the SARS-CoV-2 virus is stated. The authors analyzed results of early randomized studies using lopinavir/ritonavir, remdesivir, and favipiravir in COVID-19 and their potential for the treatment of novel coronavirus infection. Among the drugs blocking the virus entry into cells, the greatest attention was paid to the antimalaria drugs, chloroquine and hydroxychloroquine. The article addresses in detail ineffectiveness and potential danger of hydroxychloroquine, which demonstrated neither a decrease in the time of clinical recovery nor any improvement of prognosis for patients with COVID-19. The major objective was substantiating a possible use of bromhexine, a mucolytic and anticough drug, which can inhibit transmembrane serin protease 2 required for entry of the SARS-CoV-2 virus into cells. Spironolactone may have a similar feature. Due to its antiandrogenic effects, spironolactone can inhibit X-chromosome-related synthesis of ACE-2 receptors and activation of transmembrane serin protease 2. In addition to slowing the virus entry into cells, spironolactone decreases severity of fibrosis in different organs, including the lungs. The major part of the article addresses clinical examples of managing patients with COVID-19 at the University Clinic of the Medical Research and Educational Centre of the M. V. Lomonosov Moscow State University, including successful treatment with schemes containing bromhexine and spironolactone. In conclusion, the authors described the design of a randomized, prospective BISCUIT study performed at the University Clinic of the M. V. Lomonosov Moscow State University with an objective of evaluating the efficacy of this scheme.New prophylaxis regimen for SARS-CoV-2 infection in health professionals with low doses of hydroxychloroquine and bromhexine: a randomised, double-blind placebo clinical trial (ELEVATE Trial)

Julio Granados-Montiel, Eric Hazan-Lasri, Rafael Franco-Cendejas, Tatiana Chávez-Heres, Phaedra Silva-Bermudez, Rocio Aguilar-Gaytán, Natalia Manzano-León, Karla Méndez-Maldonado, Alejandro Alvarez-Arce, Raigam Jafet Martínez-PortillaPMID: 34344672 DOI: 10.1136/bmjopen-2020-045190

Abstract

SARS-CoV-2 infection in Mexico has caused ~2.7 million confirmed cases; around 20%-25% of health workers will be infected by the virus at their workplace, with approximately 4.4% of mortality. High infectivity of SARS-CoV-2 is related with cell entry mechanism, through the ACE receptor. SARS-CoV-2 requires transmembrane protease serine 2 to cleave its spike glycoprotein and ensure fusion of host cell and virus membrane. We propose studying prophylactic treatment with hydroxychloroquine (HCQ) and bromhexine (BHH), which have been shown to be effective in preventing SARS-CoV-2 infection progression when administered in early stages. The aim of this study is to assess the efficacy of HCQ and BHH as prophylactic treatments for SARS-CoV-2 infection in healthy health workers exposed to the virus.Double-blind randomised clinical trial, with parallel allocation at a 1:1 ratio with placebo, of low doses of HCQ plus BHH, for 60 days. Study groups will be defined as follows: (1) HCQ 200 mg/day+BHH 8 mg/8 hours versus (2) HCQ placebo plus BHH placebo. Primary endpoint will be efficacy of both interventions for the prevention of SARS-CoV-2 infection, determined by the risk ratio of infected personnel and the absolute risk. At least a 16% reduction in absolute risk is expected between the intervention and placebo groups; a minimum of 20% infection is expected in the placebo group. The sample size calculation estimated a total of 214 patients assigned: two groups of 107 participants each.

This protocol has been approved by the local Medical Ethics Committee (National Institute of Rehabilitation 'Luis Guillermo Ibarra Ibarra', approval number INRLGII/25/20) and by the Federal Commission for Protection against Sanitary Risks (COFEPRIS, approval number 203 300 410A0058/2020). The results of the study will be submitted for publication in peer-reviewed journals and disseminated through conferences.

.

Evaluating the efficacy and safety of bromhexine hydrochloride tablets in treating pediatric COVID-19: A protocol for meta-analysis and systematic review

Yuying Wang, Yinghua Zhang, Xia Chen, Kun Xue, Tianjing Zhang, Xiaohong RenPMID: 32925756 DOI: 10.1097/MD.0000000000022114

Abstract

Bromhexine hydrochloride tablets may be effective in the treatment of Coronavirus disease 2019 (COVID-19) in children. This study will further evaluate the efficacy and safety of bromhexine hydrochloride tablets in the treatment of COVID-19 in children.The following electronic databases will be searched, with all relevant randomized controlled trials (RCTs) up to August 2020 to be included: PubMed, Embase, Web of Science, the Cochrane Library, China National Knowledge Infrastructure (CNKI), the Chongqing VIP China Science and Technology Database (VIP), Wanfang, the Technology Periodical Database, and the Chinese Biomedical Literature Database (CBM). As well as the above, Baidu, the International Clinical Trials Registry Platform (ICTRP), Google Scholar, and the Chinese Clinical Trial Registry (ChiCTR) will also be searched to obtain more comprehensive data. Besides, the references of the included literature will also be traced to supplement our search results and to obtain all relevant literature.

This systematic review will evaluate the current status of bromhexine hydrochloride in the treatment of COVID-19 in children, to evaluate its efficacy and safety.

This study will provide the latest evidence for evaluating the efficacy and safety of bromhexine hydrochloride in the treatment of COVID-19 in children.

CRD42020199805.

The private information of individuals will not be published. This systematic review will also not involve endangering participant rights. Ethical approval is not available. The results may be published in peer-reviewed journals or disseminated at relevant conferences.

Bromhexine Hydrochloride Tablets for the Treatment of Moderate COVID-19: An Open-Label Randomized Controlled Pilot Study

Ting Li, Laifang Sun, Wenwu Zhang, Chanfan Zheng, Chenchen Jiang, Mingjing Chen, Di Chen, Zhijuan Dai, Shihui Bao, Xian ShenPMID: 32881359 DOI: 10.1111/cts.12881

Abstract

This open-label randomized controlled pilot study aimed to test the study feasibility of bromhexine hydrochloride (BRH) tablets for the treatment of mild or moderate coronavirus disease 2019 (COVID-19) and to explore its clinical efficacy and safety. Patients with mild or moderate COVID-19 were randomly divided into the BRH group or the control group at a 2:1 ratio. Routine treatment according to China's Novel Coronavirus Pneumonia Diagnosis and Treatment Plan was performed in both groups, whereas patients in the BRH group were additionally given oral BRH (32 mg t.i.d.) for 14 consecutive days. The efficacy and safety of BRH were evaluated. A total of 18 patients with moderate COVID-19 were randomized into the BRH group (n = 12) or the control group (n = 6). There were suggestions of BRH advantage over placebo in improved chest computed tomography, need for oxygen therapy, and discharge rate within 20 days. However, none of these findings were statistically significant. BRH tablets may potentially have a beneficial effect in patients with COVID-19, especially for those with lung or hepatic injury. A further definitive large-scale clinical trial is feasible and necessary.Interventions for treatment of COVID-19: Second edition of a living systematic review with meta-analyses and trial sequential analyses (The LIVING Project)

Sophie Juul, Emil Eik Nielsen, Joshua Feinberg, Faiza Siddiqui, Caroline Kamp Jørgensen, Emily Barot, Johan Holgersson, Niklas Nielsen, Peter Bentzer, Areti Angeliki Veroniki, Lehana Thabane, Fanlong Bu, Sarah Klingenberg, Christian Gluud, Janus Christian JakobsenPMID: 33705495 DOI: 10.1371/journal.pone.0248132

Abstract

COVID-19 is a rapidly spreading disease that has caused extensive burden to individuals, families, countries, and the world. Effective treatments of COVID-19 are urgently needed. This is the second edition of a living systematic review of randomized clinical trials assessing the effects of all treatment interventions for participants in all age groups with COVID-19.We planned to conduct aggregate data meta-analyses, trial sequential analyses, network meta-analysis, and individual patient data meta-analyses. Our systematic review was based on PRISMA and Cochrane guidelines, and our eight-step procedure for better validation of clinical significance of meta-analysis results. We performed both fixed-effect and random-effects meta-analyses. Primary outcomes were all-cause mortality and serious adverse events. Secondary outcomes were admission to intensive care, mechanical ventilation, renal replacement therapy, quality of life, and non-serious adverse events. According to the number of outcome comparisons, we adjusted our threshold for significance to p = 0.033. We used GRADE to assess the certainty of evidence. We searched relevant databases and websites for published and unpublished trials until November 2, 2020. Two reviewers independently extracted data and assessed trial methodology. We included 82 randomized clinical trials enrolling a total of 40,249 participants. 81 out of 82 trials were at overall high risk of bias. Meta-analyses showed no evidence of a difference between corticosteroids versus control on all-cause mortality (risk ratio [RR] 0.89; 95% confidence interval [CI] 0.79 to 1.00; p = 0.05; I2 = 23.1%; eight trials; very low certainty), on serious adverse events (RR 0.89; 95% CI 0.80 to 0.99; p = 0.04; I2 = 39.1%; eight trials; very low certainty), and on mechanical ventilation (RR 0.86; 95% CI 0.55 to 1.33; p = 0.49; I2 = 55.3%; two trials; very low certainty). The fixed-effect meta-analyses showed indications of beneficial effects. Trial sequential analyses showed that the required information size for all three analyses was not reached. Meta-analysis (RR 0.93; 95% CI 0.82 to 1.07; p = 0.31; I2 = 0%; four trials; moderate certainty) and trial sequential analysis (boundary for futility crossed) showed that we could reject that remdesivir versus control reduced the risk of death by 20%. Meta-analysis (RR 0.82; 95% CI 0.68 to 1.00; p = 0.05; I2 = 38.9%; four trials; very low certainty) and trial sequential analysis (required information size not reached) showed no evidence of difference between remdesivir versus control on serious adverse events. Fixed-effect meta-analysis showed indications of a beneficial effect of remdesivir on serious adverse events. Meta-analysis (RR 0.40; 95% CI 0.19 to 0.87; p = 0.02; I2 = 0%; two trials; very low certainty) showed evidence of a beneficial effect of intravenous immunoglobulin versus control on all-cause mortality, but trial sequential analysis (required information size not reached) showed that the result was severely underpowered to confirm or reject realistic intervention effects. Meta-analysis (RR 0.63; 95% CI 0.35 to 1.14; p = 0.12; I2 = 77.4%; five trials; very low certainty) and trial sequential analysis (required information size not reached) showed no evidence of a difference between tocilizumab versus control on serious adverse events. Fixed-effect meta-analysis showed indications of a beneficial effect of tocilizumab on serious adverse events. Meta-analysis (RR 0.70; 95% CI 0.51 to 0.96; p = 0.02; I2 = 0%; three trials; very low certainty) showed evidence of a beneficial effect of tocilizumab versus control on mechanical ventilation, but trial sequential analysis (required information size not reached) showed that the result was severely underpowered to confirm of reject realistic intervention effects. Meta-analysis (RR 0.32; 95% CI 0.15 to 0.69; p < 0.00; I2 = 0%; two trials; very low certainty) showed evidence of a beneficial effect of bromhexine versus standard care on non-serious adverse events, but trial sequential analysis (required information size not reached) showed that the result was severely underpowered to confirm or reject realistic intervention effects. Meta-analyses and trial sequential analyses (boundary for futility crossed) showed that we could reject that hydroxychloroquine versus control reduced the risk of death and serious adverse events by 20%. Meta-analyses and trial sequential analyses (boundary for futility crossed) showed that we could reject that lopinavir-ritonavir versus control reduced the risk of death, serious adverse events, and mechanical ventilation by 20%. All remaining outcome comparisons showed that we did not have enough information to confirm or reject realistic intervention effects. Nine single trials showed statistically significant results on our outcomes, but were underpowered to confirm or reject realistic intervention effects. Due to lack of data, it was not relevant to perform network meta-analysis or possible to perform individual patient data meta-analyses.

No evidence-based treatment for COVID-19 currently exists. Very low certainty evidence indicates that corticosteroids might reduce the risk of death, serious adverse events, and mechanical ventilation; that remdesivir might reduce the risk of serious adverse events; that intravenous immunoglobin might reduce the risk of death and serious adverse events; that tocilizumab might reduce the risk of serious adverse events and mechanical ventilation; and that bromhexine might reduce the risk of non-serious adverse events. More trials with low risks of bias and random errors are urgently needed. This review will continuously inform best practice in treatment and clinical research of COVID-19.

PROSPERO CRD42020178787.